molecular formula C11H7FO3 B1445968 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- CAS No. 1448704-71-9

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-

Cat. No.: B1445968
CAS No.: 1448704-71-9
M. Wt: 206.17 g/mol
InChI Key: KVKJIVXDDWEOTQ-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- is a derivative of isocoumarin, a class of compounds known for their diverse biological activities. This compound features a benzopyranone core with an acetyl group at the third position and a fluorine atom at the seventh position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with aromatic aldehydes . The reaction conditions often include the use of solvents like ethyl methyl ketone and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzopyranone core.

    Substitution: The fluorine atom and acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes and receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- stands out due to the presence of both an acetyl group and a fluorine atom, which confer unique chemical and biological properties. These modifications enhance its potential for various applications compared to its analogs.

Properties

IUPAC Name

3-acetyl-7-fluoroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c1-6(13)10-4-7-2-3-8(12)5-9(7)11(14)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJIVXDDWEOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
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1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 3
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 4
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 5
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 6
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-

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